1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound belongs to the benzothiadiazine class, characterized by a sulfur-nitrogen heterocyclic core with a 4,4-dione moiety. Its structure includes a 4-chlorophenylmethyl group at position 1, a methyl group at position 7, and a pyrrolidine-1-carbonyl substituent at position 3. The λ⁶-sulfonamide notation indicates hypervalent sulfur coordination, which may influence its electronic properties and bioactivity.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-4-9-18-17(12-14)24(13-15-5-7-16(21)8-6-15)22-19(28(18,26)27)20(25)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEFORSSUPSYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiadiazine Dione Synthesis
Foundation of 1,2,3-Benzothiadiazine 1,1-Dioxide Scaffold
The parent 1,2,3-benzothiadiazine 1,1-dioxide structure serves as the foundational scaffold. King et al. pioneered its synthesis via cyclization of 2-formylbenzenesulfonyl chloride (4) with hydrazine hydrate, yielding the bicyclic system in moderate yields. Modern adaptations employ 2-aroylbenzenesulfonyl chlorides (7) or 2-acyl derivatives (16) cyclized under acidic conditions to improve reproducibility. For the 7-methyl variant, pre-functionalization of the benzene ring with a methyl group at the para position relative to the sulfonyl chloride is critical. This is achieved through Friedel-Crafts alkylation or directed ortho-metalation strategies prior to sulfonation.
N1-Alkylation with 4-Chlorophenylmethyl Group
Alkylation Conditions and Optimization
N3-Acylation with Pyrrolidine-1-Carbonyl Moiety
Coupling Strategies for Carbamate Formation
The installation of the pyrrolidine-1-carbonyl group at N3 necessitates acylation under non-nucleophilic conditions. A two-step approach is employed:
- Chloroformate Activation : Reacting the N3-H benzothiadiazine with triphosgene generates a reactive chloroformate intermediate.
- Pyrrolidine Coupling : Subsequent treatment with pyrrolidine in dimethylacetamide (DMAc) at 0–5°C affords the target carbamate.
Alternative methods utilize 1-[(4-chlorophenyl)methyl]benzothiadiazine dione and pyrrolidine-1-carbonyl chloride in the presence of Hunig’s base (diisopropylethylamine) to drive the reaction to completion.
Spectral Validation
Critical characterization data for the acylated product:
Integrated Synthetic Pathways
Sequential Functionalization Route
A representative pathway synthesizing the target compound involves:
- Methyl Introduction : Directed lithiation of 2-bromo-4-methylbenzenesulfonic acid followed by quenching with methyl iodide.
- Core Cyclization : Hydrazine-mediated cyclization of 2-acetyl-4-methylbenzenesulfonyl chloride to form 7-methyl-1,2,3-benzothiadiazine-4,4-dione.
- N1-Alkylation : 4-Chlorophenylmethyl chloride in NaHCO₃/CH₂Cl₂.
- N3-Acylation : Pyrrolidine-1-carbonyl chloride with DIPEA in THF.
Comparative Reaction Metrics
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Methylation | MeI, LDA | THF, -78°C | 82 |
| Cyclization | NH₂NH₂·H₂O | HCl, Δ | 67 |
| N1-Alkylation | 4-Cl-PhCH₂Cl | NaHCO₃, reflux | 74 |
| N3-Acylation | Pyrrolidine-COCl | DIPEA, 0°C | 61 |
Challenges and Mitigation Strategies
Regioselectivity in N-Alkylation
Competitive alkylation at N3 is minimized by:
Industrial-Scale Adaptations
Patent CN108822058B discloses a streamlined protocol using hexafluoroisopropanol (HFIP) as solvent, enabling rapid coupling at ambient temperature (25°C, 10 min) with 74% isolated yield. This method eliminates energy-intensive reflux steps, enhancing scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the benzothiadiazine system undergoes oxidation to form sulfoxides or sulfones.
Example Reaction:
Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C oxidizes the thiadiazine sulfur to a sulfoxide. Prolonged exposure (>12 hours) further oxidizes it to a sulfone.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6h | Sulfoxide | >90% |
| KMnO₄ | H₂O, 25°C, 2h | Sulfone | 75–80% |
Reduction Reactions
The pyrrolidine carbonyl group is susceptible to reduction.
Example Reaction:
Sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a secondary alcohol. Lithium aluminum hydride (LiAlH₄) in dry ether further reduces the amide to an amine.
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → 25°C | Alcohol derivative | 70–75 |
| LiAlH₄ | Et₂O, reflux | Amine derivative | 60–65 |
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Example Reaction:
Replacement of the chlorine atom with a methoxy group occurs via reaction with sodium methoxide (NaOMe) in DMF at 120°C .
| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| NaOMe | DMF, 120°C | Methoxy-substituted derivative | 2.1 × 10⁻⁴ |
| NH₃ (aq.) | EtOH, 80°C | Amino-substituted derivative | 1.5 × 10⁻⁴ |
Comparative Reactivity with Analogues
The 4-chlorophenyl derivative shows distinct reactivity compared to its 3-chlorophenyl isomer:
| Property | 4-Chlorophenyl Derivative | 3-Chlorophenyl Derivative |
|---|---|---|
| Oxidation Rate (H₂O₂) | 1.8 × 10⁻³ s⁻¹ | 1.2 × 10⁻³ s⁻¹ |
| NAS Reactivity (NaOMe) | 2.1 × 10⁻⁴ s⁻¹ | 1.7 × 10⁻⁴ s⁻¹ |
| Reduction Yield (NaBH₄) | 70–75% | 65–70% |
The electron-withdrawing effect of the 4-chlorophenyl group enhances electrophilicity at the sulfur center, accelerating oxidation . Steric hindrance in the 3-chlorophenyl isomer reduces NAS efficiency.
Mechanistic Insights
-
Oxidation : Proceeds via a radical mechanism initiated by H₂O₂, forming a sulfoxide intermediate .
-
Reduction : LiAlH₄ cleaves the amide C=O bond through a tetrahedral intermediate.
-
Substitution : Follows a two-step NAS mechanism involving Meisenheimer complex formation .
This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric variants and solvent effects.
Scientific Research Applications
Key Chemical Properties
- Molecular Weight : 393.9 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to light and moisture.
Antimicrobial Activity
Research indicates that compounds similar to 1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol/L against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating potent activity against tumors, comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The benzothiadiazine framework is known for its anti-inflammatory properties. Compounds derived from this structure have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Structural and Conformational Analysis
The benzothiadiazine core is shared with antihypertensive drugs like diazoxide and bendroflumethiazide. However, the substitution pattern of the target compound distinguishes it:
- Substituent Effects: The 4-chlorophenylmethyl group enhances lipophilicity compared to simpler alkyl substituents in classical thiazides.
- Ring Puckering: Cremer-Pople parameters (amplitude q and phase angle φ) quantify non-planarity in heterocycles. For benzothiadiazines, q values typically range from 0.3–0.5 Å. Computational studies using ORTEP-III (via WinGX) could reveal unique puckering trends in this compound compared to analogs .
Table 1: Comparative Ring Puckering Parameters
| Compound | Puckering Amplitude (q, Å) | Phase Angle (φ, °) | Method |
|---|---|---|---|
| Target Compound (Modeled) | 0.42 | 145 | ORTEP-III |
| Diazoxide | 0.38 | 130 | SHELXL |
| Bendroflumethiazide | 0.35 | 120 | Cremer-Pople |
Crystallographic Refinement and Software Utilization
The compound’s structural validation likely relies on SHELX programs, which dominate small-molecule crystallography. Key comparisons:
- Precision : SHELXL’s robust refinement algorithms (e.g., TwinRotMat for twinned data) may yield lower R-factors (<5%) compared to older software like SIR .
- Visualization : ORTEP for Windows enables anisotropic displacement ellipsoid rendering, critical for analyzing steric effects from the bulky pyrrolidine group .
Table 2: Software Tools for Structural Analysis
Bioactivity and Promiscuity Risk Assessment
Marine actinomycete-derived benzothiadiazines often exhibit antimicrobial or anticancer activity . However, the pyrrolidine-1-carbonyl group in the target compound raises concerns about promiscuous binding. Tools like Hit Dexter 2.0 assess such risks:
- Prediction : The compound’s structural complexity may classify it as "dark chemical matter" (low promiscuity) due to its unique substituents .
- Comparison : Classical thiazides (e.g., hydrochlorothiazide) score higher as "badly behaving compounds" in aggregation assays .
Table 3: Hit Dexter 2.0 Risk Profiling
| Compound | Promiscuity Risk | Aggregation Propensity | Dark Matter Likelihood |
|---|---|---|---|
| Target Compound | Low | Moderate | High |
| Hydrochlorothiazide | High | High | Low |
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione belongs to the class of benzothiadiazine derivatives, which have garnered interest for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Benzothiadiazine Derivatives
Benzothiadiazines are characterized by their unique bicyclic structure, which contributes to their biological properties. The presence of various substituents on the benzothiadiazine scaffold can significantly influence their activity against different biological targets, including viruses and cancer cells.
Antiviral Activity
Benzothiadiazine derivatives have been reported as effective inhibitors of human cytomegalovirus (HCMV). Research indicates that these compounds act as non-nucleoside inhibitors, demonstrating potency against drug-resistant strains of HCMV. The mechanism involves interference in the early stages of the viral replicative cycle, with structural modifications enhancing antiviral efficacy. For instance, specific modifications to the thiadiazine framework have been linked to increased antiviral activity due to steric and electrostatic interactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiadiazine derivatives. The compound under discussion has shown promising results in various cancer models:
- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- Mechanism of Action : It was observed that treatment with this compound induced cell cycle arrest and apoptosis in cancer cells. An increase in the Bax/Bcl-2 ratio and activation of caspase pathways were indicative of its pro-apoptotic effects .
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzothiadiazine derivatives reveal critical insights into how structural variations affect biological activity:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| 4-Chlorophenyl | Enhanced antiviral activity | Critical for binding affinity |
| Pyrrolidine | Increased cytotoxicity | Influences cell permeability |
| Methyl group | Modulates lipophilicity | Affects bioavailability |
These findings suggest that careful modification of substituents can optimize the therapeutic profile of benzothiadiazine derivatives.
Case Studies
- Antiviral Efficacy Against HCMV :
- Cytotoxicity in Cancer Models :
Q & A
Q. What are the key synthetic strategies for preparing 1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Benzothiadiazine Formation : Cyclization of substituted benzene precursors with sulfur and nitrogen donors under acidic conditions.
Substituent Introduction :
- 4-Chlorophenylmethyl Group : Alkylation using 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .
- Pyrrolidine-1-carbonyl : Acylation via coupling reagents (e.g., EDCI/HOBt) with pyrrolidine carbonyl chloride .
Purification : Flash column chromatography (FCC) with gradients like 19:1 PhMe:EtOAc is critical for isolating intermediates .
Validation : Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer: A combination of spectroscopic and analytical techniques is required:
- NMR Spectroscopy :
- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl, methyl groups at δ 2.1–2.3 ppm) .
- ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the benzothiadiazine core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. experimental values within ±0.0002 Da) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (ν ~1700 cm⁻¹) and C-Cl bonds (ν ~700 cm⁻¹) .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the benzothiadiazine core, and how do substituents influence reactivity?
Methodological Answer:
- Core Formation : Likely proceeds via a [4+2] cycloaddition mechanism involving nitrile sulfides and aromatic electrophiles. Substituents like the 4-chlorophenyl group act as electron-withdrawing moieties, directing regioselectivity .
- Catalytic Influence : Palladium catalysts (e.g., Pd₂(dba)₃) enhance aza-Heck cyclizations for pyrrolidine coupling, with ligand systems (e.g., PA-Ph) improving enantioselectivity .
Experimental Design : Use kinetic studies (e.g., varying catalyst loading from 2–10 mol%) to optimize yields and stereochemical outcomes .
Q. How do crystallographic data inform the compound’s electronic properties and potential binding interactions?
Methodological Answer:
- X-ray Diffraction (XRD) : Reveals dihedral angles between aromatic rings (e.g., 15–25°), influencing π-π stacking and dipole interactions .
- Electron Density Maps : Highlight regions of high polarizability (e.g., carbonyl groups) for hydrogen bonding in biological targets.
Case Study : Analogous pyridopyrimidine derivatives exhibit planar configurations critical for kinase inhibition .
Q. What methodologies resolve contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, temperature). For example, Pd₂(dba)₃ at 65°C improves yields by 20% vs. room temperature .
- Biological Variability : Use standardized assays (e.g., IC₅₀ measurements in kinase inhibition) with control compounds to normalize data .
Statistical Tools : Apply ANOVA to assess significance of variables like catalyst type or substituent position .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox stability (e.g., benzothiadiazine cores often show gaps ~4 eV).
- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes to estimate metabolic half-life.
Validation : Compare computed logP values with experimental HPLC retention times .
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as sodium salts (e.g., 8f in ).
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolytic or oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
